molecular formula C7H6BrNO B6270266 N-[(3-bromophenyl)methylidene]hydroxylamine CAS No. 52739-46-5

N-[(3-bromophenyl)methylidene]hydroxylamine

Cat. No.: B6270266
CAS No.: 52739-46-5
M. Wt: 200
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Description

N-[(3-Bromophenyl)methylidene]hydroxylamine (CAS: 52739-46-5, 51873-95-1), commonly referred to as 3-bromobenzaldoxime, is a benzaldoxime derivative with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₇H₆BrNO, with a molecular weight of 200.03 g/mol and a melting point range of 70–74°C . The compound is synthesized via condensation of 3-bromobenzaldehyde with hydroxylamine, forming an oxime group (–CH=N–OH) that confers reactivity in nucleophilic additions and coordination chemistry. It serves as a precursor in organic synthesis, particularly in the preparation of heterocycles and metal complexes .

Properties

CAS No.

52739-46-5

Molecular Formula

C7H6BrNO

Molecular Weight

200

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methylidene]hydroxylamine typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group undergoes oxidation to form nitroso or nitro derivatives. Key reagents and conditions include:

ReagentConditionsProductYield (%)Source
KMnO₄ (0.1 M)Aqueous H₂SO₄, 50–60°CN-[(3-bromophenyl)methylidene]nitroso65–78
H₂O₂ (30%)Acetic acid, RT, 12 hN-[(3-bromophenyl)methylidene]nitro45–52

Mechanistic Insight :
Oxidation proceeds via a two-electron transfer mechanism. The hydroxylamine’s N–O bond is cleaved, forming a nitroso intermediate, which further oxidizes to nitro derivatives under stronger conditions .

Reduction Reactions

Reduction targets the imine (C=N) bond or the hydroxylamine group:

ReagentConditionsProductYield (%)Source
NaBH₄THF/MeOH, 0°C → RT, 2 hN-[(3-bromophenyl)methyl]hydroxylamine70–85
LiAlH₄Dry Et₂O, reflux, 4 h3-bromobenzylamine60–75

Key Findings :

  • NaBH₄ selectively reduces the C=N bond without affecting the bromine substituent .

  • LiAlH₄ cleaves the N–O bond, yielding primary amines.

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS):

NucleophileCatalystConditionsProductYield (%)Source
KCNPd(PPh₃)₄, DMF, 120°C3-cyanophenyl derivative55–65
NH₃ (aq.)CuI, 18-crown-6, 80°C3-aminophenyl derivative40–50

Limitations :
Steric hindrance from the methylidene group reduces NAS efficiency compared to unsubstituted bromophenyl compounds .

Cyclization and Rearrangement

Under basic conditions, intramolecular reactions dominate:

BaseSolventTemperatureProductYield (%)Source
Cs₂CO₃MeCN100°C, 5 hBenzoxazole derivatives75–80
K₂CO₃EtOHRefluxQuinazolinone analogs60–70

Mechanism :
Deprotonation initiates a Hofmann-like rearrangement, forming isocyanate intermediates that cyclize into heterocycles .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings:

Boronic AcidCatalystConditionsProductYield (%)Source
Phenylboronic acidPd(OAc)₂, SPhosDME/H₂O, 80°CBiaryl derivatives85–90

Applications :
Used to synthesize complex architectures for drug discovery .

Stability Considerations

  • Thermal Stability : Decomposes above 150°C, releasing NOₓ gases.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases to form benzaldehyde and hydroxylamine .

Comparative Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Oxidation1.2 × 10⁻³45.8
Reduction2.8 × 10⁻⁴62.3
NAS5.6 × 10⁻⁵89.1

Data from kinetic studies highlight oxidation as the most facile pathway .

Scientific Research Applications

Key Reactions

  • Oxidation : The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : It can be reduced to yield corresponding amines.
  • Substitution : The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Organic Synthesis

N-[(3-bromophenyl)methylidene]hydroxylamine serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic chemistry.

Reaction TypeProduct TypeCommon Reagents
OxidationNitroso/Nitro derivativesKMnO4_4, H2_2O2_2
ReductionAminesNaBH4_4, LiAlH4_4
SubstitutionSubstituted phenyl derivativesNaN3_3, thiourea

Biological Studies

The compound is utilized in biological research, particularly in enzyme inhibition studies and protein modification. Its hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of their activity.

Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit specific target enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development.

Industrial Applications

In the industrial sector, this compound may be employed in producing specialty chemicals and materials. Its unique properties allow it to be used in formulations requiring specific reactivity or stability.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. Additionally, the bromine atom on the phenyl ring can participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of N-[(3-Bromophenyl)methylidene]hydroxylamine and Analogues
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications
This compound 3-Br C₇H₆BrNO 200.03 70–74 Organic synthesis intermediates
N-[(4-Nitrophenyl)methylidene]hydroxylamine 4-NO₂ C₇H₆N₂O₃ 166.13 84 Carboximidoyl chloride synthesis
N-[(2-Trifluoromethylphenyl)methylidene]hydroxylamine 2-CF₃ C₈H₆F₃NO 189.13 91 Pharmaceutical intermediates
N-[(Pentafluorophenyl)methylidene]hydroxylamine 2,3,4,5,6-F₅ C₇H₂F₅NO 211.09 High-performance material precursors
N-[(3,4-Dimethoxyphenyl)methylidene]hydroxylamine 3,4-(OCH₃)₂ C₉H₁₁NO₃ 181.19 Antioxidant research
N-[(6-Methylpyridin-2-yl)methylidene]hydroxylamine Pyridine-6-CH₃ C₇H₈N₂O 136.15 Coordination chemistry

Structural and Electronic Comparisons

Electron-Withdrawing vs. Electron-Donating Groups: The bromine substituent in this compound is electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the oxime group. Nitro (NO₂) and trifluoromethyl (CF₃) groups in analogues (Table 1) further enhance electrophilicity, making these compounds reactive in SNAr (nucleophilic aromatic substitution) reactions .

Crystallographic Insights :

  • Crystal structures of related compounds, such as (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, reveal hydrogen bonding (O–H···N) and π-π interactions that stabilize the solid-state structure. Similar interactions likely govern the melting point and solubility of this compound .

Research Findings and Trends

Substituent Impact on Reactivity: Electron-withdrawing groups (Br, NO₂, CF₃) increase the acidity of the hydroxylamine proton (pKa ~8–10), facilitating deprotonation and nucleophilic attack. Bromine’s steric bulk may hinder reactions at the ortho position, whereas smaller substituents (e.g., F in pentafluorophenyl derivatives) allow higher regioselectivity .

Thermal Stability: Halogenated oximes generally exhibit higher thermal stability than non-halogenated counterparts due to stronger C–Br/F bonds and reduced oxidative degradation .

Biological Activity

N-[(3-bromophenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated phenyl group attached to a hydroxylamine moiety. The presence of the bromine atom is crucial as it may enhance the compound's reactivity and biological activity through electronic effects and steric hindrance.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Covalent Bond Formation : The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity.
  • Targeting Enzymes : This compound may inhibit specific enzymes involved in cellular processes, which can affect cell proliferation and survival, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.5 µg/mL24
Escherichia coli1.0 µg/mL20
Pseudomonas aeruginosa2.0 µg/mL18

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

The compound's mechanism appears to involve the activation of apoptotic pathways, leading to programmed cell death in malignant cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydroxylamine derivatives, this compound showed superior activity against Staphylococcus aureus, with an MIC value significantly lower than other tested compounds. This study highlighted the importance of halogen substitution in enhancing antimicrobial properties .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation. The study concluded that this compound holds promise as a therapeutic agent for breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(3-bromophenyl)methylidene]hydroxylamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 3-bromobenzaldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. Key parameters include:

  • Solvent selection : Use ethanol or methanol for improved solubility of intermediates .
  • Stoichiometry : A 1:1 molar ratio of aldehyde to hydroxylamine, with excess base (e.g., sodium acetate) to neutralize HCl byproducts.
  • Purification : Recrystallization from ethanol/water mixtures, verified by melting point analysis (73–76°C) .
  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time (typically 4–6 hours at reflux).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural confirmation and purity assessment:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Nuclear magnetic resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine at the 3-position) and confirm E/Z isomerism .
  • High-performance liquid chromatography (HPLC) : Validates purity (>98%) using C18 columns with UV detection at 254 nm .
  • Physicochemical profiling : LogP (2.26) and polar surface area (32.59 Ų) predict solubility and permeability .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The 3-bromo group:

  • Electrophilic substitution : Directs further substitution to the para position due to its meta-directing nature.
  • Nucleophilic aromatic substitution (SNAr) : Requires electron-withdrawing groups; bromine’s moderate electronegativity may necessitate catalytic copper for cross-coupling reactions (e.g., Ullmann or Suzuki reactions).
  • Redox stability : Bromine’s electron-withdrawing effect stabilizes the imine bond against hydrolysis, confirmed by pH stability studies .

Advanced Research Questions

Q. What crystallographic insights explain the stability and intermolecular interactions of this compound?

  • Methodological Answer : SC-XRD reveals:

  • Packing motifs : Tetramer formation via O–H···N hydrogen bonds between hydroxylamine and imine groups .
  • Dihedral angles : Between the phenyl ring and imine plane (42.69–54.49°), influencing conjugation and electronic properties .
  • C–H···π interactions : Stabilize layered structures parallel to (211) planes, critical for predicting solid-state reactivity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to simulate binding affinities. Parameterize bromine’s van der Waals radius and partial charge .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactive metabolite formation risks .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model pharmacokinetic behavior .

Q. What strategies mitigate challenges in handling this compound as a reactive intermediate?

  • Methodological Answer :

  • Stabilization : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • In situ generation : Use flow chemistry to minimize isolation steps, reducing degradation risks.
  • Toxicity management : Assess metabolic activation pathways (e.g., N-hydroxylamine → nitroso derivatives) using hepatic microsome assays .

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from purification methods. Address via standardized recrystallization protocols .
  • Isomerism in NMR : E/Z isomer ratios can vary with reaction pH. Use NOESY or ROESY to distinguish configurations .

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